2-Bromo-1-(1-methylpiperidin-4-yl)ethanone
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Overview
Description
2-Bromo-1-(1-methylpiperidin-4-yl)ethanone is a chemical compound with the molecular formula C8H15BrNO It is a brominated ethanone derivative that contains a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride in dichloromethane to form the corresponding acyl chloride. This intermediate is then reacted with trimethylsilyl diazomethane in dry acetonitrile, followed by the addition of hydrobromic acid in acetic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methylpiperidin-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Carried out in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Conducted using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Produces substituted ethanone derivatives.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(1-methylpiperidin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Similar structure but with a phenyl group instead of a methyl group.
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethanone: Contains additional fluorine atoms, which may alter its reactivity and properties.
Uniqueness
2-Bromo-1-(1-methylpiperidin-4-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H14BrNO |
---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
2-bromo-1-(1-methylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C8H14BrNO/c1-10-4-2-7(3-5-10)8(11)6-9/h7H,2-6H2,1H3 |
InChI Key |
IZDKGSZSQBTXHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)CBr |
Origin of Product |
United States |
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